

Application Note: Identifying PBRM1 Downstream Target Genes Using RNA-seq

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybromo-1 (**PBRM1**), a key subunit of the PBAF chromatin remodeling complex, is one of the most frequently mutated tumor suppressors in human cancers, particularly in clear cell renal cell carcinoma (ccRCC).[1][2][3][4] As a component of the SWI/SNF complex, **PBRM1** plays a critical role in regulating gene expression by altering chromatin structure.[5][6] Identifying the downstream target genes regulated by **PBRM1** is crucial for understanding its tumor-suppressive functions and for developing novel therapeutic strategies. This application note provides a detailed workflow and experimental protocols for utilizing RNA sequencing (RNA-seq) to identify and validate **PBRM1** downstream target genes.

Introduction to PBRM1

PBRM1, also known as BAF180, is an integral subunit of the Polybromo-associated BRG1-associated factor (PBAF) complex, a specific form of the SWI/SNF chromatin remodeling machinery.[1][4] This complex utilizes the energy from ATP hydrolysis to mobilize nucleosomes, thereby regulating the accessibility of DNA to transcription factors.[2] **PBRM**1 contains six bromodomains that recognize and bind to acetylated lysine residues on histones, targeting the PBAF complex to specific genomic loci.[1][5]

Inactivation of **PBRM1** through mutation or deletion is a common event in various cancers, with a notably high frequency of ~40% in ccRCC, second only to VHL mutations.[2][4] Its loss is



associated with advanced disease and has been shown to amplify HIF-driven pathways, alter metabolic processes, and affect cellular adhesion and cell cycle progression.[3][7] Elucidating the full spectrum of genes transcriptionally regulated by **PBRM1** is therefore a key goal in cancer research.

Principle of the Method

RNA-seq is a powerful, high-throughput method used to profile the entire transcriptome of a cell or tissue.[8][9] The core principle for identifying **PBRM1** target genes is to compare the transcriptomes of cells with normal **PBRM1** function against cells with compromised **PBRM1** function. A significant change in the expression level of a gene following **PBRM1** perturbation strongly suggests it is a downstream target.

This is typically achieved by:

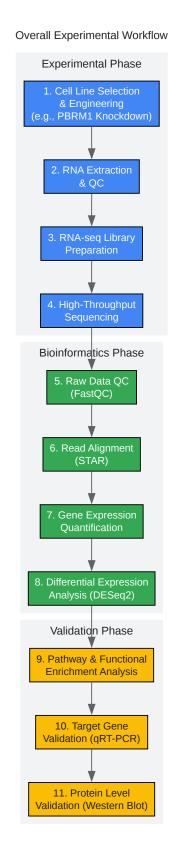
- Reducing or eliminating PBRM1 expression in a PBRM1-wildtype cell line using techniques like shRNA or CRISPR/Cas9.
- Re-expressing wild-type PBRM1 in a PBRM1-mutant cancer cell line.[7]

By sequencing the RNA from both the experimental and control cell populations, one can generate lists of differentially expressed genes (DEGs) that are either activated or repressed by **PBRM1**.

Experimental Workflow

The overall process for identifying **PBRM1** target genes involves several key stages, from experimental design and sample preparation to bioinformatics analysis and downstream validation.





Click to download full resolution via product page

A high-level overview of the workflow for **PBRM1** target gene identification.



Detailed Experimental Protocols Protocol 1: PBRM1 Knockdown using Lentiviral shRNA

This protocol describes the stable knockdown of **PBRM1** in a ccRCC cell line such as 786-O (**PBRM1**-wildtype).[3]

- Cell Culture: Culture 786-O cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- shRNA Constructs: Obtain lentiviral shRNA constructs targeting **PBRM1** (at least two independent shRNAs are recommended) and a non-targeting control (scramble shRNA) in a suitable vector (e.g., pLKO.1-puro).
- Lentivirus Production:
 - Co-transfect HEK293T cells with the shRNA plasmid, a packaging plasmid (e.g., psPAX2),
 and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
 - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Filter the supernatant through a 0.45 μm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.

Transduction:

- Seed 786-O cells and allow them to adhere overnight.
- Transduce the cells with the collected lentivirus in the presence of polybrene (8 μg/mL).
- Incubate for 24 hours, then replace the medium with fresh growth medium.
- Selection and Expansion:
 - \circ After 48 hours, begin selection by adding puromycin (1-2 μ g/mL, concentration should be optimized) to the growth medium.
 - Culture the cells under selection for 1-2 weeks, replacing the medium every 2-3 days, until non-transduced control cells have died.



- Expand the stable PBRM1-knockdown and non-targeting control cell lines.
- Validation of Knockdown:
 - qRT-PCR: Extract RNA and perform quantitative real-time PCR to confirm the reduction in PBRM1 mRNA levels.
 - Western Blot: Prepare protein lysates and perform a Western blot using a PBRM1-specific antibody to confirm the reduction in PBRM1 protein levels.

Protocol 2: RNA Extraction, QC, and Sequencing

- Cell Plating: Plate at least three biological replicates of the PBRM1-knockdown cells and three replicates of the control cells. Grow to ~80% confluency.
- RNA Extraction:
 - Lyse cells directly in the culture dish using TRIzol reagent or a similar lysis buffer.
 - Extract total RNA according to the manufacturer's protocol (e.g., using a column-based kit like the RNeasy Mini Kit from Qiagen).
 - Include an on-column DNase digestion step to remove any contaminating genomic DNA.
- RNA Quality Control (QC):
 - Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
 - Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or TapeStation. A RIN value ≥ 8 is recommended for high-quality RNA-seq libraries.
- Library Preparation and Sequencing:
 - Provide $\geq 1 \mu g$ of total RNA per sample to a sequencing core or prepare libraries in-house.
 - mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

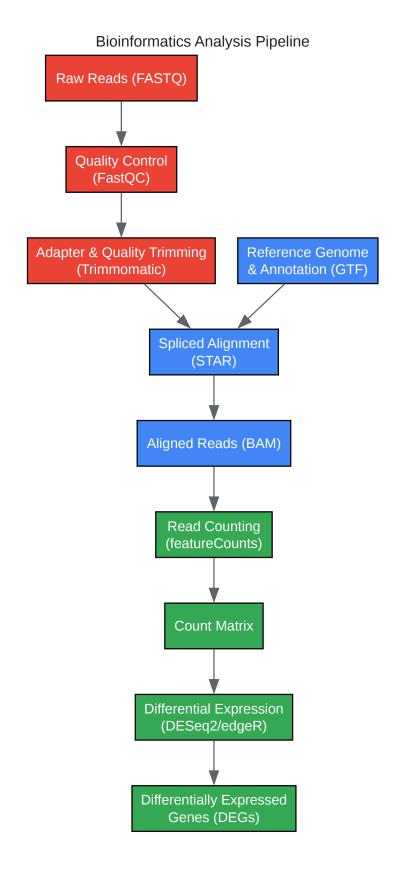


- Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize firststrand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
- Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and perform PCR amplification to create the final library.
- Sequencing: Sequence the libraries on an Illumina platform (e.g., NovaSeq) to generate
 50 bp single-end or paired-end reads, aiming for a depth of at least 20-30 million reads per sample.[10]

Bioinformatics Analysis

The analysis of RNA-seq data is a multi-step process that transforms raw sequencing reads into a list of differentially expressed genes.





Click to download full resolution via product page

A typical bioinformatics pipeline for RNA-seq differential expression analysis.



Protocol 3: From Raw Reads to DEGs

- Quality Control (FastQC): Assess the quality of the raw FASTQ files to check for base quality, adapter content, and other metrics.[10]
- Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
- Alignment: Align the trimmed reads to a reference genome (e.g., human hg38) using a splice-aware aligner like STAR.[10]
- Quantification: Count the number of reads mapping to each gene based on a reference gene annotation file (GTF). Tools like featureCounts or HTSeq-count are commonly used.
- Differential Expression Analysis:
 - Import the resulting count matrix into R.
 - Use a statistical package like DESeq2 or edgeR, which normalizes the data and models
 the read counts to identify genes that are significantly up- or down-regulated between the
 PBRM1-knockdown and control groups.
 - The output is a list of genes with associated log₂ fold change, p-value, and adjusted p-value (FDR).

Data Presentation and Interpretation Differentially Expressed Genes (DEGs)

The primary output is a table of DEGs. A common threshold for significance is an adjusted p-value < 0.05 and an absolute \log_2 fold change > 1.

Table 1: Example of Top Differentially Expressed Genes upon PBRM1 Knockdown



Gene Symbol	log₂ Fold Change	p-value	Adjusted p- value	Regulation
ALDH1A1	2.58	1.2e-15	4.5e-14	Upregulated
IL-8	-3.15	5.6e-12	9.8e-11	Downregulated
CXCL2	-2.91	8.3e-11	1.3e-09	Downregulated
ERO1A	1.98	2.1e-09	2.5e-08	Upregulated

Note: Data is illustrative. Studies have shown ALDH1A1 is upregulated upon **PBRM**1 loss, while some chemokines like IL-8 and CXCL2 are downregulated.[3][11]

Pathway and Functional Enrichment Analysis

To understand the biological implications of the observed gene expression changes, perform pathway analysis on the list of DEGs using tools like Enrichr, DAVID, or GSEA. This helps identify signaling pathways, metabolic processes, or cellular components that are significantly affected by **PBRM1** loss.

Table 2: Example of Enriched KEGG Pathways for PBRM1-regulated Genes

KEGG Pathway	Adjusted p-value	Genes in Pathway
Retinol metabolism	3.7e-4	ALDH1A1, ADH1B,
Cytokine-cytokine receptor interaction	1.5e-3	IL-8, CXCL2, IL6ST,
PI3K-Akt signaling pathway	8.9e-3	EGFR, VEGFA,
p53 signaling pathway	2.4e-2	CDKN1A (p21), GADD45A,

Note: Pathways are based on published findings.[3][7][11][12]

Downstream Target Validation



RNA-seq identifies candidate target genes; validation using independent methods is essential.

Protocol 4: qRT-PCR Validation of Candidate Genes

- RNA to cDNA: Use RNA from the same biological replicate samples (or new ones) used for RNA-seq. Synthesize cDNA using a reverse transcription kit.
- Primer Design: Design and validate primers for a selection of top up- and down-regulated genes. Also, design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- qPCR Reaction: Perform quantitative PCR using a SYBR Green or TaqMan-based assay.
- Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[13] The
 results should correlate with the fold changes observed in the RNA-seq data.

Table 3: Example of qRT-PCR Validation Data

Gene Symbol	log₂ Fold Change (RNA- seq)	log₂ Fold Change (qRT- PCR)
ALDH1A1	2.58	2.45 ± 0.21
IL-8	-3.15	-3.05 ± 0.33

| ERO1A | 1.98 | 2.11 ± 0.18 |

Protocol 5: Western Blot for Protein Level Validation

To confirm that changes in mRNA levels translate to changes in protein expression, perform a Western blot.

- Protein Lysate Preparation: Prepare whole-cell lysates from the PBRM1-knockdown and control cell lines.
- Quantification: Determine protein concentration using a BCA or Bradford assay.



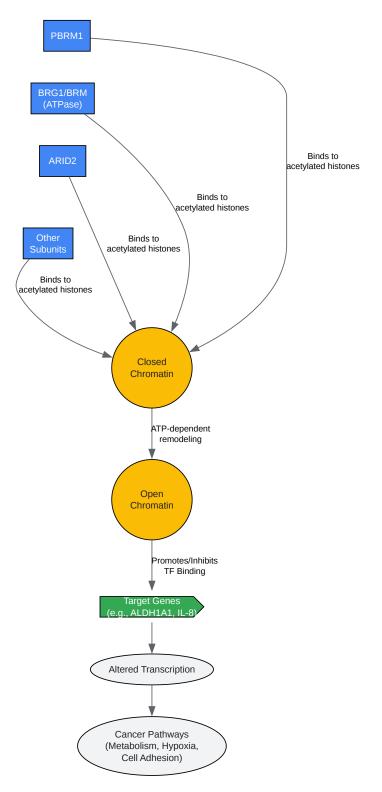
- SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting: Probe the membrane with primary antibodies against the protein of interest (e.g., ALDH1A1) and a loading control (e.g., β-actin).
- Detection: Use a corresponding HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. The band intensity should reflect the changes seen at the mRNA level.

PBRM1 Signaling Context

PBRM1 does not act in isolation. It functions within the PBAF complex to control the expression of target genes, which in turn influence critical cancer-related pathways.



PBRM1 in Transcriptional Regulation



Click to download full resolution via product page

PBRM1 directs the PBAF complex to alter chromatin and regulate target genes.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. PBRM1 loss in kidney cancer unbalances the proximal tubule master transcription factor hub to repress proximal tubule differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [academiccommons.columbia.edu]
- 5. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. brugarolaslab.com [brugarolaslab.com]
- 7. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Study Transcription Factors CD Genomics [rna.cd-genomics.com]
- 9. A Beginner's Guide to Analysis of RNA Sequencing Data PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 11. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2'-Deoxycytidine [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note: Identifying PBRM1 Downstream Target Genes Using RNA-seq]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609849#using-rna-seq-to-identify-pbrm1-downstream-target-genes]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com